Cerium(IV) oxide-samaria doped

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

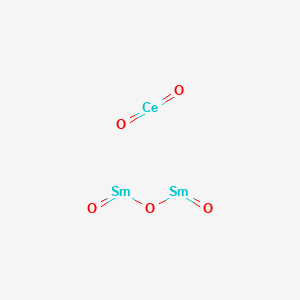

Cerium(IV) oxide-samaria doped is a compound where samarium ions are incorporated into the cerium oxide lattice. This doping enhances the material’s properties, making it valuable in various applications. Cerium oxide itself is known for its high mechanical strength, optical activity, and oxygen storage capacity . When doped with samarium, it exhibits enhanced ferromagnetic properties and room-temperature ferromagnetism .

Synthetic Routes and Reaction Conditions:

Modified Hydrothermal Method: This method involves using 6-aminohexanoic acid as a surfactant.

Reverse Strike Co-precipitation Technique: This method involves the co-precipitation of cerium and samarium ions, followed by calcination to obtain the doped cerium oxide.

Industrial Production Methods:

Powder Form: Samarium-doped cerium oxide is available in nanopowder form, typically containing 15-20% mol samarium as a dopant

Types of Reactions:

Oxidation and Reduction: this compound undergoes redox reactions, where the cerium ions can switch between Ce^3+ and Ce^4+ states.

Substitution: Samarium ions substitute cerium ions in the lattice, creating oxygen vacancies that enhance ionic conductivity.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or air at elevated temperatures can oxidize Ce^3+ to Ce^4+.

Reducing Agents: Hydrogen or carbon monoxide can reduce Ce^4+ to Ce^3+.

Major Products:

Oxidation: Formation of CeO_2 with Ce^4+.

Reduction: Formation of Ce_2O_3 with Ce^3+.

科学的研究の応用

Cerium(IV) oxide-samaria doped has a wide range of applications in scientific research:

Solid Oxide Fuel Cells (SOFCs): Used as an electrolyte due to its high oxygen ion conductivity.

Spintronics: Utilized in the development of dilute magnetic semiconductors with enhanced ferromagnetic properties.

Catalysis: Acts as a catalyst in various industrial processes due to its redox properties.

Biomedical Applications: Investigated for its potential in drug delivery and as an antioxidant.

作用機序

The mechanism by which cerium(IV) oxide-samaria doped exerts its effects involves the creation of oxygen vacancies and the redox cycling between Ce^3+ and Ce^4+ states. These vacancies enhance ionic conductivity and facilitate various catalytic processes . The samarium ions act as aliovalent cations, increasing the oxygen vacancy concentration and improving oxide ion conduction .

類似化合物との比較

- Yttria-doped ceria (YDC)

- Gadolinium-doped ceria (GDC)

- Zinc oxide/samarium-doped ceria nanocomposites

Comparison:

- Yttria-doped ceria (YDC): Similar to samarium-doped ceria, YDC also enhances ionic conductivity but may not exhibit the same level of ferromagnetic properties .

- Gadolinium-doped ceria (GDC): GDC is another compound with high ionic conductivity, often used in SOFCs. It shares similar applications with samarium-doped ceria but may differ in specific conductivity values .

- Zinc oxide/samarium-doped ceria nanocomposites: These composites are used in SOFC applications and exhibit good ionic conductivity and fuel cell performance .

Cerium(IV) oxide-samaria doped stands out due to its unique combination of high ionic conductivity and enhanced ferromagnetic properties, making it a versatile material for various advanced applications.

特性

IUPAC Name |

dioxocerium;oxo(oxosamariooxy)samarium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.5O.2Sm |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWOJOHNUAJSSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ce]=O.O=[Sm]O[Sm]=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeO5Sm2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

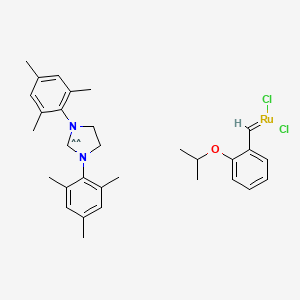

![2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate](/img/structure/B7802393.png)

![4-Sulfocalix[4]arene](/img/structure/B7802416.png)

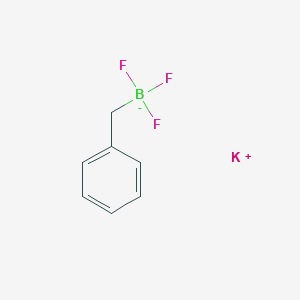

![potassium;trifluoro-[(E)-2-phenylethenyl]boranuide](/img/structure/B7802443.png)

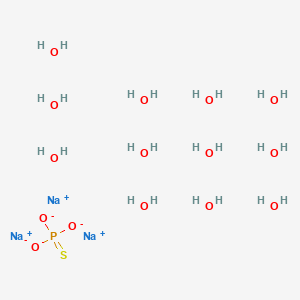

![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B7802461.png)